Structural and Physicochemical Profiling of 4-(Dimethylamino)picolinimidamide Hydrochloride
Structural and Physicochemical Profiling of 4-(Dimethylamino)picolinimidamide Hydrochloride
Executive Summary
4-(Dimethylamino)picolinimidamide hydrochloride (CAS: 1265215-46-0) is a highly specialized chemical intermediate utilized in advanced organic synthesis and pharmaceutical drug development. Combining the electron-donating properties of a 4-dimethylaminopyridine (DMAP) core with the versatile reactivity of a picolinimidamide moiety, this compound presents unique crystallographic and physicochemical characteristics. This technical whitepaper provides an in-depth analysis of its molecular weight, expected crystal structure motifs, and a field-validated protocol for crystallization and structural verification.
Physicochemical Profiling & Molecular Weight Analysis
The molecular weight and elemental composition of 4-(dimethylamino)picolinimidamide HCl are foundational for stoichiometric calculations in synthetic workflows. The hydrochloride salt form is specifically engineered to prevent the hydrolytic degradation commonly observed in free-base amidines, ensuring long-term shelf stability (1)[1].
The quantitative data for this compound is summarized below:
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-(Dimethylamino)picolinimidamide Hydrochloride |
| CAS Registry Number | 1265215-46-0 |
| Molecular Formula | C8H13ClN4 |
| Molecular Weight | 200.67 g/mol |
| Free Base Molecular Weight | 164.21 g/mol |
| Expected ESI-MS [M+H]+ | m/z 165.11 |
| Physical State | Crystalline Solid |
Crystallographic Architecture
While the exact single-crystal X-ray diffraction (SCXRD) coordinates for this specific proprietary derivative may be restricted, its crystallographic behavior can be definitively modeled based on its two primary structural motifs: the DMAP core and the picolinimidamide hydrochloride network.
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The DMAP Core Geometry: In the solid state, the dimethylamino group at the 4-position exhibits a strong resonance interaction with the pyridine ring. Crystallographic studies of DMAP derivatives demonstrate that the N(CH3)2 plane is typically inclined by a very narrow dihedral angle (e.g., 4.7°) relative to the pyridine ring (2)[2]. This near-planarity facilitates maximum orbital overlap, increasing the electron density at the pyridine nitrogen.
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The Picolinimidamide Network: The amidinium group (-C(=NH2+)NH2) in the hydrochloride salt forms a robust, self-assembling hydrogen bond network. The chloride anion (Cl⁻) acts as a critical bridging node, typically accepting multiple N-H···Cl hydrogen bonds from adjacent amidinium cations, which dictates the molecular ribbons formed in the crystal lattice (3)[3].
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Conformational Locking: A defining feature of picolinimidamides is the potential for an intramolecular hydrogen bond between the amidine N-H and the pyridine nitrogen. In the mono-HCl salt, the proton typically resides on the more basic amidine imine nitrogen, stabilizing the resonance structure and locking the conformation into a highly planar arrangement suitable for metal coordination or protein active-site binding (4)[4].
Experimental Protocol: Crystallization and Structural Validation
To obtain diffraction-quality single crystals of 4-(dimethylamino)picolinimidamide HCl, researchers must overcome the compound's tendency to form microcrystalline powders due to rapid hydrogen-bond-driven precipitation.
Methodology: Anti-Solvent Vapor Diffusion Causality: Vapor diffusion is selected over thermal cooling because it provides a highly controlled, asymptotic approach to supersaturation. This is essential for orienting the directional N-H···Cl hydrogen bonds without inducing kinetic defects or solvent trapping.
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Solvation: Dissolve 50 mg of 4-(dimethylamino)picolinimidamide HCl in 1.0 mL of anhydrous methanol in a 4 mL inner glass vial. Rationale: Methanol is a protic solvent capable of temporarily disrupting the strong intermolecular amidine-chloride hydrogen bonds, ensuring complete dissolution.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Rationale: Removes microscopic particulate contaminants that could act as premature nucleation sites, ensuring the growth of fewer, larger crystals.
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Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of diethyl ether (anti-solvent).
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Diffusion: Seal the outer vial tightly with a Teflon-lined cap and store it undisturbed at 4°C for 7–14 days. Rationale: The high vapor pressure of diethyl ether allows it to slowly diffuse into the methanol, gradually lowering the dielectric constant of the medium and inducing controlled crystallization.
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Harvesting: Once distinct, colorless block-like crystals form, harvest them immediately into a drop of inert perfluoropolyether (Paratone-N) oil. Rationale: The oil prevents the loss of any co-crystallized solvent molecules and protects the hygroscopic salt from atmospheric moisture prior to cryocooling.
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Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the remaining bulk material. The experimental PXRD pattern must be overlaid with the simulated powder pattern generated from the SCXRD .cif file. A >95% peak match confirms that the single crystal is representative of the bulk sample, ensuring the trustworthiness of the structural assignment.
Workflow Visualization
The following diagram illustrates the logical progression of the crystallization and validation workflow, highlighting the critical self-validating steps required for rigorous structural characterization.
Workflow for the crystallization and structural validation of amidine hydrochloride salts.
Applications in Drug Development
The 4-(dimethylamino)picolinimidamide scaffold is highly valued in medicinal chemistry. The amidine group serves as an excellent bioisostere for guanidines and basic amines, frequently interacting with aspartate or glutamate residues in target protein binding pockets (e.g., in kinase or protease inhibitors). Furthermore, the addition of the 4-dimethylamino group enhances the electron density of the pyridine ring, which can significantly strengthen cation-π interactions with aromatic residues (like phenylalanine or tryptophan) within the active site, thereby increasing binding affinity and target selectivity.
References
- Title: 4-(DIMETHYLAMINO)
- Title: Crystal structure of 4-(dimethylamino)
- Title: Interplay of Isomorphs and Polymorphs of Amidino-Copper(II)
- Title: Dinuclear palladium(II) complexes of N-(imidazo[1,5-a]pyridin-1-yl)
Sources
- 1. 4-(DIMETHYLAMINO)PICOLINIMIDAMIDE HCL | 1265215-46-0 [chemicalbook.com]
- 2. Crystal structure of 4-(dimethylamino)pyridinium 4-aminobenzoate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dinuclear palladium(ii) complexes of N-(imidazo[1,5-a]pyridin-1-yl)picolinimidamides: highly active catalysts for C–C and C–P bond formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
